molecular formula C12H12O2 B1411839 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid CAS No. 1823331-06-1

4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid

Cat. No.: B1411839
CAS No.: 1823331-06-1
M. Wt: 188.22 g/mol
InChI Key: RLBULJYSXOZSPR-UHFFFAOYSA-N
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Description

4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is a chemical compound with the CAS Number: 1823331-06-1 . It has a molecular weight of 188.23 and its molecular formula is C12H12O2 . It is a solid substance that should be stored at 2-8 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12O2/c13-11(14)9-1-3-10(4-2-9)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 188.23 and its molecular formula is C12H12O2 . It should be stored at 2-8 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Metal-Free Homolytic Aromatic Alkylation : A study by Thirumoorthi & Adsool (2016) demonstrates a synthesis method for a bicyclo[1.1.1]pentane building block, showcasing its application in biological studies.
  • Aminoalkylation of [1.1.1]Propellane : Research by Hughes et al. (2019) introduced a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, highlighting its importance in pharmaceutical applications.
  • Substituent Effects on Acidity : A study by Wiberg (2002) analyzed the acidity of substituted bicyclo[1.1.1]pentane-1-carboxylic acids, providing insights into their chemical properties.
  • Enantioselective C–H Functionalization : Research by Garlets et al. (2020) explored enantioselective C–H functionalization of BCPs, contributing to the development of chiral substituted BCPs in pharmaceuticals.

Medicinal Chemistry and Drug Development

  • 1,2-Difunctionalized Bicyclo[1.1.1]pentanes : A comprehensive analysis by Zhao et al. (2021) on 1,2-difunctionalized BCPs from chemical and biological perspectives, aiding drug discovery.
  • Building Blocks for Click Chemistry : Kokhan et al. (2017) developed syntheses for BCP-derived azides and alkynes, which are useful in medicinal, combinatorial, and bioconjugate chemistry. See Kokhan et al. (2017).
  • BCP Benzylamines Synthesis : Shelp & Walsh (2018) reported the synthesis of BCP benzylamines, providing access to diaryl methanamines analogues in medicinal chemistry. See Shelp & Walsh (2018).

Advanced Applications

  • Difluoro-Substituted BCPs in Drug Design : Bychek et al. (2019) presented a synthetic approach to difluoro-substituted BCPs, suggested as bioisosteres for the benzene ring in drug discovery. See Bychek et al. (2019).
  • Non-Covalent Interactions on BCP Scaffold : Grover et al. (2020) explored non-covalent interactions in BCP derivatives, crucial for designing drug analogs. See Grover et al. (2020).

Safety and Hazards

The safety information for 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Biochemical Analysis

Biochemical Properties

4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s rigid structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, altering their function and affecting the overall metabolic flux . The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or covalent binding, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of cellular components. The impact on cell signaling pathways can also influence cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound’s interaction with enzymes can lead to inhibition or activation, depending on the context . For instance, it may inhibit enzyme activity by binding to the active site or modulate enzyme function through allosteric interactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary, depending on the concentration and duration of exposure. Prolonged exposure to the compound may lead to changes in cellular metabolism, gene expression, and overall cell health, highlighting the importance of monitoring these parameters in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as modulating specific biochemical pathways or improving metabolic function . At higher doses, it may cause toxic or adverse effects, including cellular damage, disruption of metabolic processes, and organ toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating enzyme activity and altering metabolite levels . For instance, it may inhibit specific enzymes involved in biosynthetic pathways, leading to reduced production of certain metabolites. Conversely, it may activate enzymes in catabolic pathways, enhancing the breakdown of cellular components and energy production. These interactions underscore the compound’s potential in regulating metabolic processes and its therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues or organelles can influence its activity and overall biological effects, highlighting the importance of understanding these processes for therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy production and metabolic processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-(1-bicyclo[1.1.1]pentanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-11(14)9-1-3-10(4-2-9)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBULJYSXOZSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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